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molecular formula C9H9BrO3S B3050313 Ethyl 3-(5-bromothiophen-2-yl)-3-oxopropanoate CAS No. 250375-46-3

Ethyl 3-(5-bromothiophen-2-yl)-3-oxopropanoate

Cat. No. B3050313
M. Wt: 277.14
InChI Key: ZOZCBGICPVPGJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08106046B2

Procedure details

To a solution of 1-(5-bromothiophen-2-yl)ethanone (4.10 g, 19.99 mmol) and Diethyl carbonate (30 mL, 248 mmol) in THF (40 ml) at room temperature was added sodium hydride (1.679 g, 42.0 mmol). The resulting off-white slurry solution was gradually warmed to 56° C., and became dark brown clear solution. The reaction mixture was heated at 56° C. for 1.5 hour. The reaction mixture was poured into ice-HOAc—H2O, and extracted with ethyl acetate. The organic phase was washed (brine), dried (MgSO4) and concentrated to give a brown liquid. The crude product was purified via flash chromatography (silica gel cartridge with eluent of 0-5% ethyl acetate/hexane) to afford ethyl 3-(5-bromothiophen-2-yl)-3-oxopropanoate as an amble liquid, 4.713 g (85%). HPLC: Rt 2.856 min.
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
1.679 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice HOAc—H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:6][C:5]([C:7](=[O:9])[CH3:8])=[CH:4][CH:3]=1.[C:10](=O)([O:14]CC)[O:11][CH2:12][CH3:13].[H-].[Na+]>C1COCC1>[Br:1][C:2]1[S:6][C:5]([C:7](=[O:9])[CH2:8][C:10]([O:11][CH2:12][CH3:13])=[O:14])=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
4.1 g
Type
reactant
Smiles
BrC1=CC=C(S1)C(C)=O
Name
Quantity
30 mL
Type
reactant
Smiles
C(OCC)(OCC)=O
Name
Quantity
1.679 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
ice HOAc—H2O
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
56 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at 56° C. for 1.5 hour
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed (brine)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a brown liquid
CUSTOM
Type
CUSTOM
Details
The crude product was purified via flash chromatography (silica gel cartridge with eluent of 0-5% ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(S1)C(CC(=O)OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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